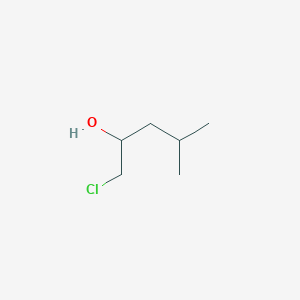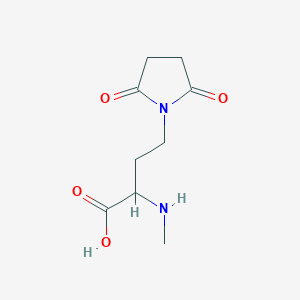
4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with methylamine and butanoic acid precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinone derivatives, amine derivatives, and other functionalized butanoic acid compounds. These products can be further utilized in different applications, depending on their specific properties.
Applications De Recherche Scientifique
4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanoic acid
- 4-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)butanoic acid
- 4-(2,5-Dioxopyrrolidin-1-yl)-2-(butylamino)butanoic acid
Uniqueness
Compared to similar compounds, 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the methylamino group provides distinct electronic and steric properties, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C9H14N2O4 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-10-6(9(14)15)4-5-11-7(12)2-3-8(11)13/h6,10H,2-5H2,1H3,(H,14,15) |
Clé InChI |
ZISJDJKQPDZZCK-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCN1C(=O)CCC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




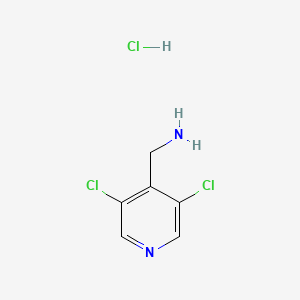

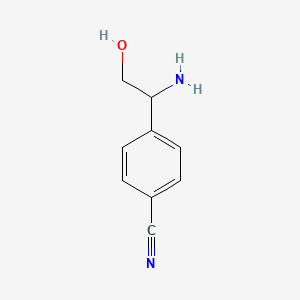


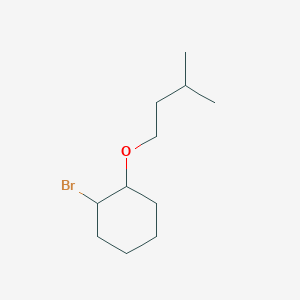
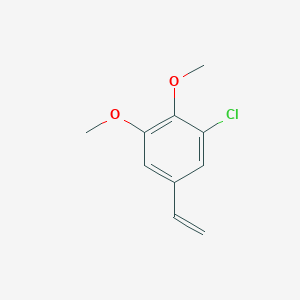

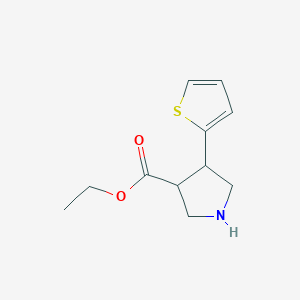
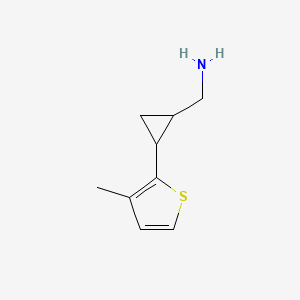
![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
